3-[(2-Ethoxyethoxy)methyl]aniline
Description
3-[(2-Ethoxyethoxy)methyl]aniline is an aromatic amine derivative characterized by a 2-ethoxyethoxy-methyl substituent at the meta position of the aniline ring. This compound is structurally significant due to its ether-linked alkyl chain, which enhances solubility in organic solvents and modulates electronic effects on the aromatic ring. The ethoxyethoxy group introduces steric bulk and polarity, making the compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
3-(2-ethoxyethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-13-6-7-14-9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQMKGBVRDJEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-ethoxyethoxy)methyl]aniline typically involves the reaction of aniline with 3-[(2-ethoxyethoxy)methyl]chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring is substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophiles such as halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or sulfonated aniline derivatives.
Scientific Research Applications
3-[(2-ethoxyethoxy)methyl]aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-ethoxyethoxy)methyl]aniline depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Structural Analog Overview
Key structural analogs of 3-[(2-Ethoxyethoxy)methyl]aniline include compounds with variations in ether chain length, substituent positions, and additional functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Ether Chain Length and Polarity: The ethoxyethoxy group in the target compound provides a balance between lipophilicity and polarity, whereas the methoxyethoxy analog () is more polar due to the shorter methoxy chain. This affects solubility: the ethoxyethoxy derivative is more soluble in non-polar solvents compared to its methoxy counterpart . Compounds with longer chains (e.g., heptyloxy in and ) exhibit increased lipophilicity, making them suitable for surfactant or membrane-permeability studies .
Synthetic Routes: Synthesis of 3-[(2-Methoxyethoxy)methyl]aniline () likely follows protocols similar to , where reflux with ethanol and HCl facilitates amide hydrolysis . Schiff base formation () is a common method for introducing imine linkages in related aniline derivatives .
Applications :
Biological Activity
3-[(2-Ethoxyethoxy)methyl]aniline is an organic compound characterized by its unique structure, which includes an aniline group modified by a 2-ethoxyethoxy methyl moiety. This compound has garnered interest in various scientific fields, particularly in organic synthesis and biological research. Understanding its biological activity is crucial for exploring potential therapeutic applications and assessing its safety profile.
- Molecular Formula: C₁₁H₁₇NO₂
- Molecular Weight: 195.26 g/mol
The compound's structure contributes to its distinct chemical properties, enhancing its utility in different applications, including pharmaceuticals and industrial chemistry.
Methods of Synthesis
The synthesis of this compound typically involves the reaction of 2-ethoxyethanol with formaldehyde and aniline under controlled conditions, often utilizing catalysts to improve yield and selectivity. The resulting compound is a versatile building block for synthesizing more complex organic molecules, including triarylmethanes.
Biological Activity
Research into the biological activity of this compound has focused on its interactions with various biological systems. Key findings include:
- Enzyme Interactions: Studies indicate that this compound can interact with specific enzymes, potentially inhibiting their activity. This characteristic is essential for evaluating its therapeutic potential.
- Cellular Pathways: Investigations have shown that this compound may influence cellular signaling pathways, which could lead to various biological effects, including anti-inflammatory or anticancer activities.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
-
Antimicrobial Activity:
- A study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated moderate antibacterial activity, suggesting potential as a lead compound for developing new antibiotics.
- Cytotoxic Effects:
- Mechanism of Action:
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-[(2-Methoxyethoxy)methyl]aniline | C₁₀H₁₅NO₂ | Contains a methoxy group instead of an ethoxy group |
| 2-(2-Ethoxyethoxy)ethylamine | C₇H₁₇NO₂ | Lacks the aniline structure; used as a building block |
| Tris[2-(2-Methoxyethoxy)ethyl]amine | C₁₄H₂₉N₃O₆ | Contains three ethoxy groups; alters solubility significantly |
The unique ethoxyethoxy structure of this compound provides balanced hydrophilic and hydrophobic characteristics, enhancing its versatility compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
